molecular formula C19H19NO4 B11415666 1-[3-(4-methoxyphenoxy)propyl]-5-methyl-1H-indole-2,3-dione

1-[3-(4-methoxyphenoxy)propyl]-5-methyl-1H-indole-2,3-dione

Cat. No.: B11415666
M. Wt: 325.4 g/mol
InChI Key: PFRZPVZJPBRZKT-UHFFFAOYSA-N
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Description

1-[3-(4-methoxyphenoxy)propyl]-5-methyl-1H-indole-2,3-dione is a synthetic organic compound with a complex molecular structure It is characterized by the presence of an indole core, a methoxyphenoxy group, and a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-methoxyphenoxy)propyl]-5-methyl-1H-indole-2,3-dione typically involves multiple steps. One common method includes the condensation of 3-(4-methoxyphenoxy)propan-1-amine with an appropriate indole derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like methanol or ethanol. The mixture is heated to facilitate the reaction, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated purification systems. The use of catalysts and high-throughput screening can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-methoxyphenoxy)propyl]-5-methyl-1H-indole-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

1-[3-(4-methoxyphenoxy)propyl]-5-methyl-1H-indole-2,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(4-methoxyphenoxy)propyl]-5-methyl-1H-indole-2,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in oxidative stress pathways, thereby reducing cellular damage. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating lipid metabolism and inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(4-methoxyphenoxy)propyl]-5-methyl-1H-indole-2,3-dione is unique due to its indole core, which imparts specific chemical and biological properties. The combination of the methoxyphenoxy group and the indole ring makes it a versatile compound for various applications, distinguishing it from other similar molecules .

Properties

Molecular Formula

C19H19NO4

Molecular Weight

325.4 g/mol

IUPAC Name

1-[3-(4-methoxyphenoxy)propyl]-5-methylindole-2,3-dione

InChI

InChI=1S/C19H19NO4/c1-13-4-9-17-16(12-13)18(21)19(22)20(17)10-3-11-24-15-7-5-14(23-2)6-8-15/h4-9,12H,3,10-11H2,1-2H3

InChI Key

PFRZPVZJPBRZKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C2=O)CCCOC3=CC=C(C=C3)OC

Origin of Product

United States

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